N-[(3-methoxyphenyl)methyl]-1-(3-methylbutyl)triazole-4-carboxamide
Description
N-[(3-methoxyphenyl)methyl]-1-(3-methylbutyl)triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a carboxamide functional group
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-(3-methylbutyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12(2)7-8-20-11-15(18-19-20)16(21)17-10-13-5-4-6-14(9-13)22-3/h4-6,9,11-12H,7-8,10H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIQNSIICAGSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)C(=O)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-methoxyphenyl)methyl]-1-(3-methylbutyl)triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under amide coupling conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, resulting in the formation of reduced triazole derivatives or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Reduced triazole derivatives and amines.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as thermal stability and conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Protein Binding: It can be used to study protein-ligand interactions, providing insights into biological processes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents targeting various diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or pathogens.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide, providing protection against pests and weeds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-(3-methylbutyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
- N-[(3-methoxyphenyl)methyl]-1-(3-methylbutyl)triazole-4-carboxylate
- N-[(3-methoxyphenyl)methyl]-1-(3-methylbutyl)triazole-4-thioamide
- N-[(3-methoxyphenyl)methyl]-1-(3-methylbutyl)triazole-4-sulfonamide
Comparison:
- N-[(3-methoxyphenyl)methyl]-1-(3-methylbutyl)triazole-4-carboxamide is unique due to its carboxamide functional group, which imparts specific chemical and biological properties.
- N-[(3-methoxyphenyl)methyl]-1-(3-methylbutyl)triazole-4-carboxylate has a carboxylate group instead of a carboxamide, affecting its reactivity and binding properties.
- N-[(3-methoxyphenyl)methyl]-1-(3-methylbutyl)triazole-4-thioamide contains a thioamide group, which can influence its stability and interaction with biological targets.
- N-[(3-methoxyphenyl)methyl]-1-(3-methylbutyl)triazole-4-sulfonamide has a sulfonamide group, providing different solubility and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
